Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride
Description
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Properties
IUPAC Name |
diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.ClH/c1-3-17-11(15)9-5-8-6-14(7-10(8)13-9)12(16)18-4-2;/h8-10,13H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUZQQPMKURVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2N1)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate; hydrochloride is a complex organic compound belonging to the class of pyrrolopyrrole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C14H24N2O4 |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate; hydrochloride |
| InChI | InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H... |
Anticancer Properties
Research indicates that pyrrolopyrrole derivatives exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Various synthesized pyrrole derivatives have shown promising cytotoxic effects against cancer cell lines such as HepG2 and EACC. The studies utilized assays like the resazurin assay to evaluate cellular viability and proliferation .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and modulation of apoptotic pathways. Compounds have been shown to activate caspases involved in programmed cell death .
Antiviral and Antimicrobial Activity
The compound has also been investigated for its antiviral properties:
- Antiviral Efficacy : Certain derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. This has been particularly noted in studies involving pyrrolopyrrole compounds .
- Antimicrobial Activity : Some studies highlight the antimicrobial potential of related pyrrole compounds against various bacterial strains, showcasing their broad-spectrum efficacy .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties:
- Neuroprotection in Disease Models : Studies on related compounds indicate potential benefits in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .
Case Study 1: Anticancer Activity Assessment
In a recent study evaluating a series of synthesized pyrrolopyrrole derivatives:
- Objective : To assess the cytotoxic effects on HepG2 liver cancer cells.
- Methodology : The researchers employed a concentration range from 100 µg/mL to 200 µg/mL.
- Findings : Compounds exhibited IC50 values indicating significant inhibition of cell proliferation compared to control groups.
Case Study 2: Antiviral Activity
A study focused on the antiviral properties of pyrrolopyrrole derivatives:
- Objective : To determine the efficacy against specific viral strains.
- Methodology : Viral replication assays were conducted.
- Findings : Certain derivatives showed a marked reduction in viral load compared to untreated controls.
The biological activity of diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate; hydrochloride is attributed to its ability to interact with various molecular targets:
Scientific Research Applications
Medicinal Chemistry
1. Synthesis of Bioactive Compounds
Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride serves as a precursor in the synthesis of various bioactive compounds. It has been utilized in the preparation of pyrrolo[1,2-b]pyridazines, which are under investigation for their efficacy in treating proliferative disorders such as cancer and inflammatory diseases. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific molecular targets .
2. Janus Kinase Inhibition
Recent studies have highlighted the potential of this compound as a Janus kinase inhibitor. Janus kinases are critical in signaling pathways associated with immune responses and inflammation. By inhibiting these enzymes, the compound may provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune disorders .
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains of microorganisms .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and damage caused by free radicals. The incorporation of this compound into formulations aimed at enhancing antioxidant activity could have significant implications for health and disease prevention .
Case Study 1: Cancer Therapeutics
Preparation Methods
Iodide-Induced Ring Expansion of N-Vinyl Aziridines
A prominent method for constructing the pyrrolo[2,3-c]pyrrole framework involves iodide-mediated ring expansion of N-vinyl aziridines. In this approach, 2-[(aziridin-1-yl)-1-alkyl/aryl-methylene]malonic acid diethyl esters undergo intramolecular cyclization upon treatment with iodide ions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic attack at the aziridine ring, followed by ring opening and subsequent 5-exo-trig cyclization to form the bicyclic pyrroline intermediate (Fig. 1A).
Key Reaction Parameters
- Temperature : 25–40°C
- Solvent : Anhydrous DMF
- Catalyst : Tetrabutylammonium iodide (TBAI, 10 mol%)
- Yield : 68–92%
The electronic nature of substituents on the aziridine significantly impacts reaction kinetics. Electron-withdrawing groups (e.g., -COOEt) accelerate cyclization by stabilizing transition states through conjugation, whereas bulky substituents necessitate prolonged reaction times (24–48 hours).
Hantzsch Pyrrole Synthesis Derivatives
Condensation of β-Keto Esters with Amino Alcohols
Adaptations of the classical Hantzsch pyrrole synthesis enable the construction of the pyrrolo[2,3-c]pyrrole core. Ethanolamine or propanolamine reacts with diethyl 3,4-diketo-pyrrolidine-2,5-dicarboxylate in refluxing ethanol, facilitating a tandem condensation-cyclization sequence. The primary amine group attacks the β-keto ester carbonyl, forming an enamine intermediate that undergoes intramolecular cyclization to yield the bicyclic product (Fig. 1B).
Optimized Conditions
- Molar Ratio : 1:1.2 (dicarbonyl ester:amino alcohol)
- Reflux Time : 6–8 hours
- Workup : Acidification with HCl to precipitate the hydrochloride salt
- Yield : 55–75%
Solvent-Free Thermal Cyclization
Serinol-Pyrrole Condensation
A solvent-free methodology developed in patent literature involves heating serinol (2-amino-1,3-propanediol) derivatives with pyrrole-2,5-dicarboxylates at 100–200°C. This approach eliminates solvent waste and avoids exogenous catalysts. The reaction proceeds via Schiff base formation between the amine and carbonyl groups, followed by thermal electrocyclization to form the bicyclic system (Fig. 1C).
Advantages
- Catalyst-Free : Reduces purification complexity
- Scalability : Suitable for gram-to-kilogram synthesis
- Yield : 60–78%
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Stereochemical Outcomes
Ring Expansion Stereodynamics
Density functional theory (DFT) calculations on analogous systems reveal that the bicyclic product adopts a cis-fused conformation, stabilized by intramolecular hydrogen bonding between the ester carbonyl and proximal NH group. Transition states exhibit partial positive charge development at the aziridine nitrogen, which is mitigated by iodide coordination during ring opening.
Acidic Workup and Salt Formation
Post-cyclization treatment with concentrated HCl (2–3 equivalents) in ethanol precipitates the hydrochloride salt. X-ray crystallographic data confirm protonation occurs at the pyrrolidine nitrogen, enhancing aqueous solubility for downstream applications.
Challenges and Optimization Opportunities
- Byproduct Formation : Competing dimerization occurs in aziridine expansions at >50°C, necessitating precise temperature control.
- Purification : Flash chromatography (hexane/ethyl acetate, 3:1) effectively isolates the target compound but requires careful solvent selection to avoid decomposition.
- Scale-Up Limitations : Solvent-free methods face heat transfer inefficiencies in large batches, prompting research into microwave-assisted protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate; hydrochloride, and how do reaction conditions influence yield?
- Methodology : A one-pot, two-step reaction under nitrogen atmosphere is commonly employed. For example, cyclization reactions using L-proline as a catalyst and triethylamine as a base in a mixed solvent system (e.g., isopropanol/toluene) have achieved yields up to 85–90% .
- Key Variables :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | L-proline (0.1 mmol) | Maximizes regioselectivity |
| Solvent | Isopropanol:Toluene (5:1 v/v) | Enhances solubility of intermediates |
| Temperature | 38–45°C | Avoids decomposition of labile intermediates |
Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?
- 1H NMR : Look for characteristic pyrrolidine ring protons (δ 1.2–3.5 ppm) and ester carbonyl signals (δ 4.1–4.3 ppm for -OCH2CH3). and provide reference spectra for analogous pyrrolo-pyrrole derivatives .
- HRMS : Confirm molecular ion peaks with <2 ppm mass accuracy. For example, a derivative with molecular formula C₁₈H₂₀N₂O₄ showed [M+H]⁺ at 329.1498 (calculated: 329.1501) .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SCXRD) outcomes for this compound?
- Slow evaporation of dichloromethane/hexane mixtures (3:1 v/v) at 4°C yields diffraction-quality crystals. SHELX programs (e.g., SHELXL) are recommended for refinement, with typical R-factors <0.05 for high-resolution datasets .
Advanced Research Questions
Q. How does the bicyclic pyrrolo-pyrrole scaffold influence reactivity in nucleophilic substitution or cycloaddition reactions?
- Mechanistic Insight : The fused pyrrolidine rings impose steric constraints, directing electrophilic attack to the less hindered C-2/C-5 positions. Computational studies (DFT) using Gaussian 16 can model transition states to predict regioselectivity .
- Experimental Validation : Monitor reaction progress via in-situ IR for carbonyl intermediates (e.g., 1700–1750 cm⁻¹ for ester C=O) .
Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxicity)?
- Case Study : A structurally similar pyrrole derivative (Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate) showed antimicrobial activity (MIC: 8 µg/mL) but high cytotoxicity (IC₅₀: 12 µM in HeLa cells). Dose-response assays and proteomic profiling (LC-MS/MS) can distinguish target-specific effects from off-target toxicity .
- Data Reconciliation Framework :
| Discrepancy Source | Resolution Approach |
|---|---|
| Assay variability | Standardize protocols (e.g., CLSI guidelines) |
| Solubility artifacts | Use DMSO controls (<0.1% v/v) |
Q. How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets?
- Workflow :
Generate 3D conformers using Open Babel.
Dock into target proteins (e.g., bacterial FabH enzyme) via AutoDock Vina.
Validate binding poses with MD simulations (GROMACS).
- Example : A docked analog showed hydrogen bonding with Ser86 and hydrophobic interactions with Val154 of FabH (ΔG: -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
